2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a compound that features a pyrazole ring substituted with an isopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the isopropyl and trifluoromethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by subsequent functional group modifications.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acetic acid: Similar structure but lacks the trifluoromethyl group.
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)propanoic acid: Similar structure with a propanoic acid group instead of acetic acid.
Uniqueness
The presence of the trifluoromethyl group in 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H11F3N2O2 |
---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
2-[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C9H11F3N2O2/c1-5(2)14-4-6(3-7(15)16)8(13-14)9(10,11)12/h4-5H,3H2,1-2H3,(H,15,16) |
InChI Key |
XMSPYRQGCSJNJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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